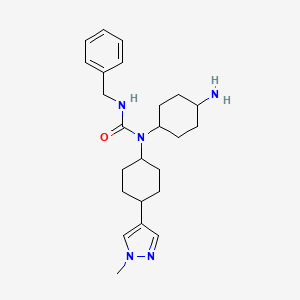![molecular formula C8H6IN3O2 B14033230 Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Méthodes De Préparation
The synthesis of Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
1H-pyrazolo[3,4-b]pyridines: These compounds have different substitution patterns and can exhibit different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Propriétés
Formule moléculaire |
C8H6IN3O2 |
|---|---|
Poids moléculaire |
303.06 g/mol |
Nom IUPAC |
methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-3-10-6-5(4)11-12-7(6)9/h2-3H,1H3,(H,11,12) |
Clé InChI |
YJYCFRRQZRGZLL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=NC2=C(NN=C12)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)

![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)






![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
